

Saflufenacil: A Technical Guide to a Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Saflufenacil

Cat. No.: B1680489

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saflufenacil is a potent, broad-spectrum herbicide belonging to the pyrimidinedione chemical class, developed by BASF under the trademark Kixor®.[1] It is utilized for the pre-plant burndown and pre-emergence control of a wide array of broadleaf weeds, including those resistant to acetolactate synthase (ALS) inhibitors, in numerous crops such as corn, soybeans, and cereals.[2][3] Marketed under names like Sharpen™, Treevix™, and OpTill™, **saflufenacil** is known for its rapid, light-dependent contact activity and soil residual effects.[1][4] Its mode of action is the inhibition of the enzyme protoporphyrinogen oxidase (PPO), a critical component in the tetrapyrrole biosynthetic pathway.

This technical guide provides an in-depth overview of **saflufenacil**, focusing on its mechanism of action, quantitative efficacy, crop selectivity, and the experimental protocols used for its evaluation.

Chemical and Physical Properties

Saflufenacil is an organic compound with a complex structure that contributes to its herbicidal activity. Its key properties are summarized below.

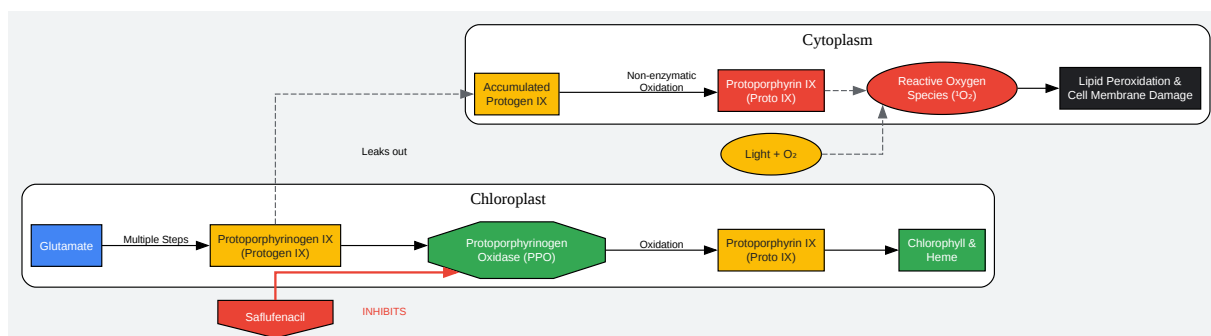
Property	Value	Reference
IUPAC Name	2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)pyrimidin-1-yl]-N-[methyl(propan-2-yl)sulfamoyl]benzamide	
Chemical Formula	C ₁₇ H ₁₇ ClF ₄ N ₄ O ₅ S	
Molar Mass	500.85 g·mol ⁻¹	
Melting Point	189.9 °C	
Solubility in Water	2100 mg/L (at 20 °C)	
CAS Number	372137-35-4	

Mechanism of Action: PPO Inhibition

Saflufenacil is classified as a WSSA/HRAC Group 14 herbicide. Its primary target is the enzyme protoporphyrinogen oxidase (PPO or Protox), which is essential for the biosynthesis of both chlorophyll in plants and heme in mammals.

PPO catalyzes the oxidation of protoporphyrinogen IX (Protogen IX) to protoporphyrin IX (Proto IX). This reaction is the final common step in the synthesis of tetrapyrroles. In plants, this process occurs within the chloroplasts.

By inhibiting PPO, **saflufenacil** causes the substrate, Protogen IX, to accumulate. This excess Protogen IX leaks from the chloroplast into the cytoplasm, where it is non-enzymatically oxidized to Proto IX. Cytoplasmic Proto IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen species (¹O₂). These reactive oxygen species trigger rapid lipid peroxidation, leading to the destruction of cell membranes, loss of membrane integrity, cellular leakage, and ultimately, rapid tissue necrosis and plant death. The visible symptoms, including chlorosis and necrosis, appear quickly, often within hours of application.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of action for **saflufenacil** via PPO inhibition.

Quantitative Efficacy Data

The efficacy of **saflufenacil** has been quantified through various in vitro and in vivo studies.

In Vitro PPO Inhibition

Saflufenacil is a highly potent inhibitor of the PPO enzyme. In vitro assays using enzymes isolated from various plant species consistently show inhibition at nanomolar concentrations.

Plant Species	IC ₅₀ (nM)	Reference
Black Nightshade (Solanum nigrum)	0.4	
Velvetleaf (Abutilon theophrasti)	0.4	
Corn (Zea mays)	0.4	
Tall Morningglory (Ipomoea purpurea)	0.2 - 2.0	

IC₅₀: The concentration of an inhibitor required to reduce enzyme activity by 50%.

Dose-Response in Weed Control

Field and greenhouse studies have established effective dose rates for **saflufenacil** against a wide range of broadleaf weeds. The effective dose (ED) required for a certain level of control often varies by weed species, growth stage, and the use of adjuvants.

Weed Species	Application	Adjuvant	ED ₉₀ (g ai/ha)	Reference
Field Bindweed (Convolvulus arvensis)	POST	None	71	
Field Bindweed (Convolvulus arvensis)	POST	NIS	20	
Field Bindweed (Convolvulus arvensis)	POST	COC	11	
Field Bindweed (Convolvulus arvensis)	POST	MSO	7	
Blue Mustard (Chorispora tenella)	POST	COC	>6	
Flixweed (Descurainia sophia)	POST	COC	>6	
Palmer Amaranth (Amaranthus palmeri)	PRE	N/A	9	
Redroot Pigweed (Amaranthus retroflexus)	PRE	N/A	9	
Redroot Pigweed (Amaranthus retroflexus)	POST	N/A	6	

ED₉₀: The effective dose required to provide 90% weed control or biomass reduction. POST: Post-emergence; PRE: Pre-emergence; NIS: Non-ionic Surfactant; COC: Crop Oil Concentrate; MSO: Methylated Seed Oil.

A study on a premixture of pyroxasulfone and encapsulated **saflufenacil** found the ED₅₀ for controlling redroot pigweed and common lambsquarters at 8 weeks after emergence to be 170 and 219 g ai/ha, respectively.

Crop Rotational Safety

The residual soil activity of **saflufenacil** can affect subsequent crops. Studies have been conducted to determine safe plant-back intervals and tolerance levels for various rotational crops.

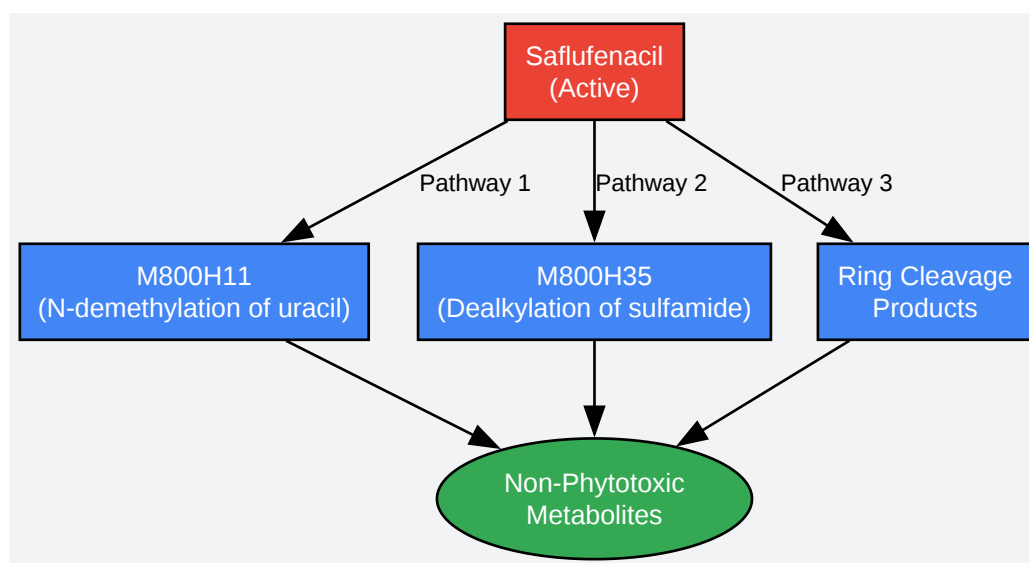
Rotational Crop	Saflufenacil Rate in Previous Year (g ai/ha)	Observed Effect	Recommendation	Reference
Cucumber	100 - 200	Reduced dry weight and yield	Do not plant 1 year after	
Onion	100 - 200	Reduced dry weight, bulb size, and yield	Do not plant 1 year after	
Sugar Beet	100 - 200	Reduced dry weight and yield	Do not plant 1 year after	
Cabbage	200	Reduced dry weight, head size, and yield	Do not plant 1 year after	
Carrot	200	Reduced root weight and yield	Do not plant 1 year after	
Pepper	200	Reduced dry weight, fruit number, and yield	Do not plant 1 year after	
Pea	up to 200	No negative impact	Safe to plant 1 year after	
Potato	up to 200	No negative impact	Safe to plant 1 year after	

Crop Selectivity and Metabolism

The selectivity of **saflufenacil** in tolerant crops like corn is primarily due to rapid metabolic detoxification. While the PPO enzyme in corn is just as sensitive to **saflufenacil** as the enzyme in susceptible weeds, corn plants can quickly metabolize the herbicide into non-phytotoxic compounds. Additionally, in pre-emergence applications, low translocation of the herbicide from the roots to the shoots contributes to selectivity in corn.

Metabolism of **saflufenacil** in plants occurs via three main pathways:

- Demethylation of the uracil ring at the 3-position.
- Dealkylation of the terminal sulfamide nitrogen, involving the loss of the methyl or isopropyl group.
- Hydrolytic cleavage of the uracil ring.



[Click to download full resolution via product page](#)

Figure 2: Simplified metabolic pathways of **saflufenacil** in tolerant plants.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **saflufenacil**.

Protocol: In Vitro PPO Inhibition Assay

This protocol is adapted from established spectrophotometric assays used to determine the inhibitory effect of compounds on PPO activity.

1. Preparation of Crude PPO Enzyme Extract: a. Homogenize 1 gram of fresh young leaf tissue (e.g., from velvetleaf or corn) on ice in a mortar and pestle with 5 mL of ice-cold 0.1 M

phosphate buffer (pH 6.5-7.5) containing 1 mM EDTA and 5 mM DTT. b. Transfer the homogenate to a centrifuge tube and centrifuge at 10,000-15,000 x g for 20 minutes at 4°C. c. Carefully collect the supernatant, which contains the crude PPO extract. Keep the extract on ice at all times. d. Determine the protein concentration of the extract using a standard method like the Bradford assay.

2. PPO Activity Assay: a. Materials:

- PPO enzyme extract
 - Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.2)
 - Substrate: Protoporphyrinogen IX (Proto IX), prepared fresh by chemical reduction of Protoporphyrin IX.
 - Inhibitor: **Saflufenacil** stock solutions of various concentrations (prepared in DMSO).
 - Spectrophotometer or 96-well plate reader.
- b. Procedure:
- i. Prepare a series of reaction mixtures in cuvettes or microplate wells. For each **saflufenacil** concentration to be tested, add the assay buffer, a specific volume of the **saflufenacil** stock solution, and mix.
 - ii. Prepare a control reaction containing the same amount of DMSO but no **saflufenacil**.
 - iii. Add the freshly prepared Proto IX substrate to each reaction mixture.
 - iv. Pre-incubate the mixtures for 5 minutes at 25°C.
 - v. Initiate the reaction by adding a small volume (e.g., 10-50 μ L) of the crude PPO extract to each cuvette/well. Mix quickly.
 - vi. Immediately monitor the increase in absorbance at the appropriate wavelength for Protoporphyrin IX formation (fluorometric detection is also common). Record measurements at regular intervals (e.g., every 30 seconds) for 3-5 minutes.
- c. Data Analysis:
- i. Calculate the initial reaction rate (V_0) for each **saflufenacil** concentration from the linear portion of the absorbance vs. time plot.
 - ii. Calculate the percent inhibition for each concentration relative to the control (no inhibitor).
 - iii. Plot percent inhibition against the logarithm of the **saflufenacil** concentration and fit the data to a dose-response curve to determine the IC_{50} value.

[Click to download full resolution via product page](#)

A[label="1. Prepare Crude Enzyme Extract\n(Homogenize & Centrifuge Plant Tissue)", fillcolor="#FFFFFF", fontcolor="#202124"]; B[label="2. Prepare Reaction Mixtures\n(Buffer + Substrate + **Saflufenacil** Dilutions)", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Prepare Control\n(Buffer + Substrate + Solvent)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="4. Pre-incubate Mixtures", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="5. Initiate

```
Reaction\n(Add Enzyme Extract)", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; F [label="6. Monitor Absorbance  
Change\n(Spectrophotometry)", fillcolor="#FBBC05",  
fontcolor="#202124"]; G [label="7. Calculate Reaction Rates\n& Percent  
Inhibition", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8.  
Determine IC50 Value\n(Dose-Response Curve)", fillcolor="#34A853",  
fontcolor="#FFFFFF"];
```

```
A -> E; B -> D; C -> D; D -> E; E -> F; F -> G; G -> H; }
```

Figure 3: Experimental workflow for a PPO inhibition assay.

Protocol: Greenhouse/Field Herbicide Efficacy Trial

This protocol outlines a typical experimental design for evaluating the efficacy of **saflufenacil** on target weeds.

1. Experimental Design: a. Use a randomized complete block design (RCBD) with 3-4 replications. b. Plot size should be appropriate for the application equipment and to minimize edge effects (e.g., 2m x 8m).
2. Plant Material: a. For greenhouse studies, grow target weed species (e.g., Palmer amaranth, velvetleaf) and crop species (e.g., corn) in pots containing a standardized soil mix. b. For field studies, select sites with a natural and uniform infestation of the target weeds.
3. Herbicide Application: a. Apply **saflufenacil** at a range of doses (e.g., 0, 6, 12, 25, 50, 100 g ai/ha) to generate a dose-response curve. b. For post-emergence trials, apply when weeds are at a specific growth stage (e.g., 2-4 leaf stage, less than 6 inches tall). c. For pre-emergence trials, apply to the soil surface after planting but before weed/crop emergence. d. Use a calibrated research sprayer delivering a constant volume (e.g., 80-250 L/ha) with appropriate nozzles to ensure uniform coverage. e. Include necessary adjuvants (e.g., MSO at 1% v/v) as specified for post-emergence applications.
4. Data Collection: a. Visual Injury/Control Ratings: Assess weed control and crop injury at set intervals after treatment (e.g., 7, 14, 21, and 28 DAT) using a scale of 0% (no effect) to 100% (complete plant death). b. Biomass Reduction: At a specified time point (e.g., 28 DAT), harvest the above-ground biomass from a defined area (e.g., a 0.25m² quadrat) within each plot. Dry

the biomass to a constant weight and compare treated plots to an untreated control. c. Plant Density: Count the number of surviving plants per unit area. d. Crop Yield: For field trials, harvest the crop from the center of each plot and determine the yield.

5. Data Analysis: a. Subject the data to Analysis of Variance (ANOVA). b. Use non-linear regression (e.g., a four-parameter log-logistic model) to fit the dose-response data and calculate ED₅₀ or ED₉₀ values (the dose required for 50% or 90% control/biomass reduction).

Protocol: Residue Analysis in Soil and Water

This protocol is based on validated methods for detecting **saflufenacil** and its metabolites.

1. Sample Preparation and Extraction (Soil): a. Weigh a 0.1 g aliquot of the soil sample. b. Extract the sample by shaking twice with acetonitrile, followed by a mixture of acetonitrile and water (70:30, v/v). c. Centrifuge the sample and collect the supernatant for analysis.
2. Sample Preparation and Extraction (Water): a. Take a 1.0 g aliquot of the water sample. b. Dilute with 0.1 mL of methanol.
3. Instrumental Analysis: a. Technique: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). b. Quantitation: Use a validated method with specific ion transitions for **saflufenacil** (e.g., m/z 501.0 → 348.9) and its relevant metabolites (e.g., M800H01, M800H02). c. Validation: The method should be validated for linearity, accuracy, and precision. Fortify control samples at the Limit of Quantitation (LOQ) (e.g., 0.01 mg/kg in soil, 0.001 mg/kg in water) and 10x LOQ to determine recovery rates.

Conclusion

Saflufenacil is a highly effective PPO-inhibiting herbicide with rapid, broad-spectrum activity on broadleaf weeds. Its mechanism of action, centered on the light-dependent accumulation of phototoxic protoporphyrin IX, provides a valuable tool for weed management, particularly against herbicide-resistant biotypes. The selectivity observed in crops like corn is well-understood and is attributed to rapid metabolic degradation. A thorough understanding of its dose-response characteristics, soil behavior, and rotational crop restrictions is critical for its effective and sustainable use in agricultural systems. The standardized protocols provided herein serve as a foundation for further research into this important class of herbicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ncwss.org [ncwss.org]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. The toxicity of Saflufenacil_Chemicalbook [chemicalbook.com]
- 4. hort [journals.ashs.org]
- To cite this document: BenchChem. [Saflufenacil: A Technical Guide to a Protoporphyrinogen Oxidase (PPO) Inhibiting Herbicide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680489#saflufenacil-as-a-ppo-inhibitor-in-weed-science]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com